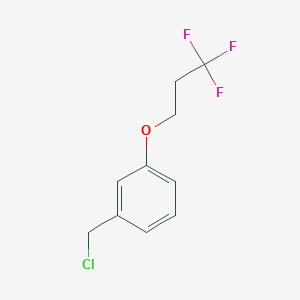
N-(2-Cyano-3-methylbutan-2-yl)-2-(1H-imidazol-2-ylsulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Cyano-3-methylbutan-2-yl)-2-(1H-imidazol-2-ylsulfanyl)acetamide, also known as CTPI-2, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
科学的研究の応用
Fluorescent Probes for Mercury Ion Detection
A study described the synthesis of imidazo[1,2-a]pyridine derivatives, including a compound with structural similarities to N-(2-Cyano-3-methylbutan-2-yl)-2-(1H-imidazol-2-ylsulfanyl)acetamide, demonstrating its potential as an efficient fluorescent probe for mercury ion detection both in acetonitrile and in buffered aqueous solutions (Shao et al., 2011).
Corrosion Inhibitors
Research into 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, which share a functional group with the compound , found these derivatives to be effective corrosion inhibitors. Their properties and efficiencies were investigated in various mediums, indicating potential applications in corrosion prevention (Yıldırım & Cetin, 2008).
Antifungal Agents
A series of imidazole derivatives, including 2-(substituteddithiocarbamoyl)-N-[4-((1H-imidazol-1-yl)methyl)phenyl]acetamide, were synthesized and evaluated for their antifungal activity. These studies show the compound's potential as a base for developing new antifungal agents, with some derivatives showing significant activity against Candida strains (Altındağ et al., 2017).
Catalysis in Organic Synthesis
N-heterocyclic carbenes, including imidazol-2-ylidenes, have been identified as efficient catalysts in transesterification/acylation reactions. This application highlights the potential utility of the compound or its derivatives in facilitating organic synthesis processes (Grasa et al., 2002).
Antimicrobial and Anticancer Agents
Further research includes the synthesis of novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a sulfonamide moiety from N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, demonstrating their application as antimicrobial agents. Additionally, some derivatives have shown promising anticancer activities, indicating the compound's relevance in drug development (Darwish et al., 2014).
特性
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(1H-imidazol-2-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4OS/c1-8(2)11(3,7-12)15-9(16)6-17-10-13-4-5-14-10/h4-5,8H,6H2,1-3H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHBRJFDYAXFNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=NC=CN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyano-1,2-dimethylpropyl)-2-(1H-imidazol-2-ylsulfanyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-(2-((4-phenylthiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2896803.png)
![Benzo[d][1,3]dioxol-5-yl(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2896804.png)
![2'-Amino-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2896805.png)

![3-(benzenesulfonyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2896807.png)

![6-Ethyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2896810.png)
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2896812.png)
![2-(4-chlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2896814.png)
![2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide](/img/structure/B2896816.png)
![4-(2,4-Dichlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2896817.png)

